1-(4-Methoxyphenyl)ethylidenehydrazine
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Overview
Description
1-(4-Methoxyphenyl)ethylidenehydrazine is an organic compound with the molecular formula C9H12N2O It is a hydrazone derivative, characterized by the presence of a hydrazine functional group attached to an ethylidene moiety, which is further substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methoxyphenyl)ethylidenehydrazine can be synthesized through the condensation reaction between 4-methoxyacetophenone and hydrazine hydrate. The reaction typically occurs in an ethanol solvent under reflux conditions. The general procedure involves mixing equimolar amounts of 4-methoxyacetophenone and hydrazine hydrate in ethanol, followed by heating the mixture under reflux for several hours. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The final product is typically purified using industrial-scale crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)ethylidenehydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
1-(4-Methoxyphenyl)ethylidenehydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)ethylidenehydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism. By inhibiting MAO, the compound can affect the levels of neurotransmitters like serotonin and dopamine, leading to potential antidepressant effects. Additionally, it may interact with other cellular pathways, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)hydrazine: A related compound with similar structural features but different reactivity.
4-Methoxyphenylhydrazine: Another hydrazine derivative with a methoxyphenyl group.
1-(4-Methoxyphenyl)ethylamine: A compound with an ethylamine group instead of a hydrazine group.
Uniqueness
1-(4-Methoxyphenyl)ethylidenehydrazine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its hydrazone functionality allows for versatile reactivity, making it a valuable intermediate in organic synthesis. Additionally, its potential biological activities, such as enzyme inhibition, set it apart from other similar compounds .
Properties
CAS No. |
1081838-29-0 |
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Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(E)-1-(4-methoxyphenyl)ethylidenehydrazine |
InChI |
InChI=1S/C9H12N2O/c1-7(11-10)8-3-5-9(12-2)6-4-8/h3-6H,10H2,1-2H3/b11-7+ |
InChI Key |
ADNJIMDVLSCPOA-YRNVUSSQSA-N |
Isomeric SMILES |
C/C(=N\N)/C1=CC=C(C=C1)OC |
Canonical SMILES |
CC(=NN)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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